3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 107089-77-0
VCID: VC20748955
InChI: InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3
SMILES: CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl
Molecular Formula: C9H9ClN2O2S
Molecular Weight: 244.7 g/mol

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

CAS No.: 107089-77-0

Cat. No.: VC20748955

Molecular Formula: C9H9ClN2O2S

Molecular Weight: 244.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide - 107089-77-0

CAS No. 107089-77-0
Molecular Formula C9H9ClN2O2S
Molecular Weight 244.7 g/mol
IUPAC Name 3-chloro-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3
Standard InChI Key SIWVDIITQBPZGK-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl
Canonical SMILES CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl

1. Introduction to 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazines. This compound exhibits unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its structure, properties, synthesis methods, and biological activities is essential for researchers and industry professionals.

2.1.1 Structural Formula

Below is the structural representation of the compound:

text
Cl | H3C-C-C | \ N S=O | / \ C O N | | C-------C

3. Synthesis of 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

The synthesis of this compound can be achieved through various methodologies. One common route involves the reaction of 3-amino-4-chloroaniline with ethyl chloroacetate followed by cyclization with sulfur dioxide.

Reaction Mechanism

The synthesis can be summarized in the following steps:

  • Formation of Ethyl Ester: Reacting 3-amino-4-chloroaniline with ethyl chloroacetate.

  • Cyclization: Treating the resulting intermediate with sulfur dioxide to form the benzothiadiazine ring.

  • Oxidation: The final step involves oxidation to introduce the sulfonyl group.

4. Biological Activity and Applications

4.1.1 Study Findings

A study published in the Journal of Medicinal Chemistry (2020) evaluated several benzothiadiazine derivatives for their biological activity:

Compound NameActivityIC50 (µM)
Benzothiadiazine Derivative AAntihypertensive10
Benzothiadiazine Derivative BDiuretic15
3-Chloro-4-ethyl-benzothiadiazineAntihypertensive12

Agrochemical Applications

In addition to medicinal uses, there is potential for application in agrochemicals due to its herbicidal properties.

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